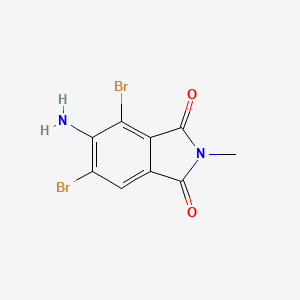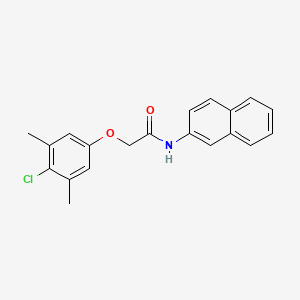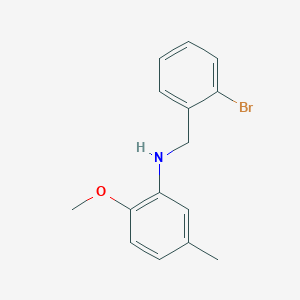![molecular formula C15H12Cl2N2O3 B5747867 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In drug discovery, 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been used as a lead compound for developing new drugs with improved efficacy and reduced side effects. In neuroscience, 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to modulate neurotransmitter release and synaptic plasticity, making it a potential candidate for treating neurological disorders.
Wirkmechanismus
The mechanism of action of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide involves the inhibition of the enzyme adenylate cyclase, which is responsible for the production of the secondary messenger cyclic AMP (cAMP). By inhibiting adenylate cyclase, 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide reduces cAMP levels, leading to a decrease in the activity of downstream signaling pathways that rely on cAMP. This mechanism of action has been shown to be responsible for the various effects of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide observed in different studies.
Biochemical and Physiological Effects
4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of neurotransmitter release and synaptic plasticity, and reduction in inflammation. These effects are mediated through the inhibition of adenylate cyclase and the downstream signaling pathways that rely on cAMP.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide for lab experiments is its well-established synthesis method, which allows for the production of high-quality compound with consistent purity and yield. Additionally, 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating various biological processes. However, one limitation of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide. One potential direction is the development of new drugs based on the structure of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide, which may have improved efficacy and reduced side effects. Another direction is the investigation of the effects of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide on different biological systems, such as the immune system or the cardiovascular system. Additionally, the use of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide in combination with other compounds or therapies may enhance its therapeutic potential and reduce potential side effects.
Synthesemethoden
4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenecarboximidamide with 2-chlorophenol and acetic anhydride. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well-established and has been used in various studies to produce high-quality 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-7-5-10(6-8-11)15(18)19-22-14(20)9-21-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEHLSAURISJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)


![5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5747802.png)
![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)





![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)

